3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system with a 2-methylbenzylthio substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-methylbenzyl chloride with 4H-1,2,4-benzothiadiazine 1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzothiadiazine ring can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of novel fungicides and bactericides
Mechanism of Action
The mechanism of action of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 3-[(2-methylphenyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 4-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
Uniqueness
3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbenzylthio group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-2-3-7-12(11)10-20-15-16-13-8-4-5-9-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVENGPWFESGMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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